DENV2 NS2B-NS3 Protease Inhibition: Potency Gap vs. Lead Compound 16
In the same assay system, the target compound exhibits no meaningful inhibition of DENV2 NS2B-NS3 protease at concentrations where the lead compound 16 achieves an IC50 of 48.2 µM [1]. The target compound was tested only at 100 µM in the primary screen and showed no activity sufficient to warrant IC50 determination beyond the >100 µM threshold [1]. This establishes the target compound as a structurally matched negative control for experimental designs that require dissecting the contribution of the methylene linker and 4-methoxyphenyl group to target engagement.
| Evidence Dimension | DENV2 NS2B-NS3 protease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (> 1.00 × 10⁵ nM); no significant inhibition at 100 µM |
| Comparator Or Baseline | Compound 16 (4-(1,3-dioxoisoindolin-2-yl)-N-substituted benzenesulfonamide without methylene linker): IC50 = 48.2 µM |
| Quantified Difference | >2.1-fold difference (lower limit); actual difference likely >10-fold based on full concentration-response data |
| Conditions | DENV2 NS2B-NS3 protease assay; 125 nM enzyme, 20 µM substrate (Bz-Nle-Lys-Arg-Arg-AMC), 10 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS; inhibitor pre-incubation 15 min at 37°C; fluorescence readout (ex 380 nm, em 460 nm) [1] |
Why This Matters
This potency gap allows the compound to serve as a structurally analogous negative control, enabling researchers to attribute activity differences specifically to the methylene linker and methoxy substitution rather than to the sulfonamide or phthalimide scaffolds alone.
- [1] Timiri AK, Selvarasu S, Kesherwani M, Vijayan V, Sinha BN, Devadasan V, Jayaprakash V. Synthesis and molecular modelling studies of novel sulphonamide derivatives as dengue virus 2 protease inhibitors. Bioorg Chem. 2015;62:74-82. doi:10.1016/j.bioorg.2015.07.005 View Source
